REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH:13]C(C)(C)C)=O)[CH2:7][CH2:6]1)=[O:4].P(Cl)(Cl)(Cl)=O.O.[OH-].[Na+]>CN(C)C=O>[Cl:1][CH2:2][C:3]([N:5]1[CH2:6][CH2:7][CH:8]([C:11]#[N:13])[CH2:9][CH2:10]1)=[O:4] |f:3.4|
|
Name
|
1-(2-chloroacetyl)-N-(1,1-dimethylethyl)-4-piperidinecarboxamide
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CCC(CC1)C(=O)NC(C)(C)C
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to 37° C
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of about 10° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (4×100 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1CCC(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |